molecular formula C18H12BrCl2F3N2OS B2795194 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-19-2

4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2795194
CAS No.: 318959-19-2
M. Wt: 512.17
InChI Key: MWNMXWFMFYSYSH-UHFFFAOYSA-N
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Description

4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H12BrCl2F3N2OS and its molecular weight is 512.17. The purity is usually 95%.
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Biological Activity

The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this specific pyrazole derivative, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

  • Chemical Formula : C15_{15}H13_{13}BrCl2_{2}F3_{3}N2_{2}S
  • Molecular Weight : 432.63 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • Inhibition of COX-2 : The compound demonstrated potent COX-2 inhibitory activity with an IC50_{50} value of approximately 0.02–0.04 µM, which is comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanism : The anti-inflammatory effect is attributed to the inhibition of prostaglandin synthesis, which plays a key role in inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied. The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies revealed that the compound exhibits significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria .
  • Mechanism : The presence of the bromophenyl and dichlorophenoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer potential:

  • Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50_{50} values of 0.08 µM and 0.12 µM, respectively .
  • Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Anti-inflammatory Effects

A study by Abdellatif et al. evaluated a series of pyrazole derivatives for their COX inhibitory activities. The compound exhibited superior selectivity towards COX-2 over COX-1, making it a candidate for further development as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition, indicating its potential as an effective antimicrobial agent .

Data Summary Table

Biological ActivityMeasurement MethodIC50_{50} ValueReference
COX-2 InhibitionEnzyme Inhibition Assay0.02–0.04 µM
Antibacterial ActivityMIC Assay0.5–2 µg/mL
Anticancer ActivityCell Proliferation Assay0.08 µM (MCF-7)

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2F3N2OS/c1-26-17(27-15-7-4-11(20)8-14(15)21)13(16(25-26)18(22,23)24)9-28-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXWFMFYSYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CSC2=CC=C(C=C2)Br)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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